![molecular formula C17H19N3O3 B2581787 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 790720-22-8](/img/structure/B2581787.png)
5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol” is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), which is a piperazine derivative with stimulant effects . It has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .
Synthesis Analysis
The synthesis of a similar compound, 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP), was achieved by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine -butylamine with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) .科学的研究の応用
G Protein-Biased Dopaminergics Discovery
The compound 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol has shown promising results as part of a series of high-affinity dopamine receptor partial agonists. Research focusing on the structural motif of 1,4-disubstituted aromatic piperazines, which are recognized by aminergic G protein-coupled receptors, highlights the potential of these compounds in modulating dopaminergic signaling pathways. Specifically, the study demonstrates the feasibility of designing G protein-biased partial agonists, potentially offering novel therapeutic avenues for conditions like psychosis, evidenced by antipsychotic activity in vivo through compounds like 2-methoxyphenylpiperazine 16c (Möller et al., 2017).
Advanced Serotonin Receptor Study with PET
This compound serves as a crucial backbone in the development of radiolabeled antagonists for studying serotonin receptors, notably through [18F]p-MPPF, a 5-HT1A antagonist. This advancement allows for detailed exploration of serotonergic neurotransmission using positron emission tomography (PET), offering insights into the chemistry, radiochemistry, and potential for studying neurological conditions through animal and human data. The compound's role in enabling these studies underlines its importance in neuropharmacological research and its potential for uncovering new treatments for psychiatric disorders (Plenevaux et al., 2000).
Antitumor Activity of Bis-Indole Derivatives
Research into bis-indole derivatives, incorporating a heterocycle such as pyridine or piperazine, reveals significant antitumor activity. The synthesis of these compounds and their evaluation against various cancer cell lines indicate a promising pathway for cancer treatment. The study's findings suggest that the structural incorporation of elements like this compound could lead to potent antitumor agents, showcasing the compound's versatility beyond neurological applications (Andreani et al., 2008).
Exploration of Serotonin 1A Receptors in Alzheimer's Disease
The utilization of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT1A) molecular imaging probe, in PET studies has provided valuable insights into the receptor densities within the brains of Alzheimer's disease patients. This research underscores the compound's applicability in understanding neurological pathologies and developing targeted interventions for neuropsychiatric conditions, including Alzheimer's disease and mild cognitive impairment, by quantitatively measuring 5-HT1A receptor densities and their correlation with disease progression (Kepe et al., 2006).
特性
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-5-3-14(4-6-15)19-8-10-20(11-9-19)17(22)13-2-7-16(21)18-12-13/h2-7,12H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUCKVTRRUJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

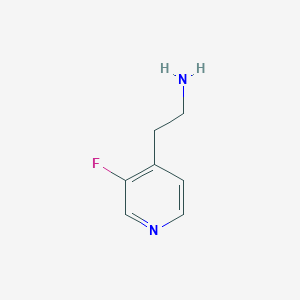
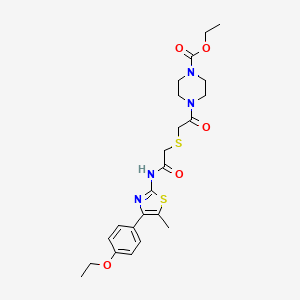
![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)
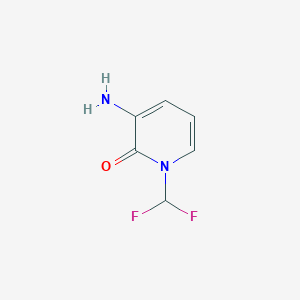
![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)
![Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate](/img/structure/B2581713.png)
![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)
![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)
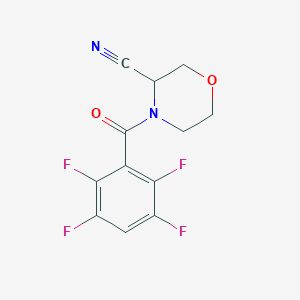

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)
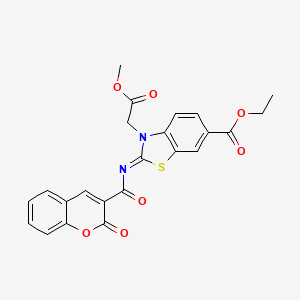

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)